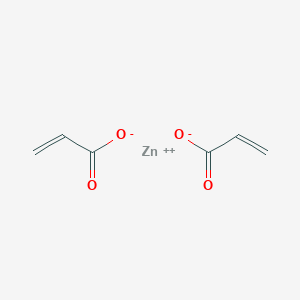

Zinc acrylate

Cat. No. B081305

Key on ui cas rn:

14643-87-9

M. Wt: 207.5 g/mol

InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US06278010B1

Procedure details

To a 4000 liter jacketed stainless steel reactor, at room temperature, were fed successively toluene (1472 kg), zinc oxide (310 kg, 99% purity, 3.77 kmol) and stearic acid (56.0 kg, 0.197 kmol). Then, the temperature was raised to 55±5° C. To the reactor was added dropwise acrylic acid (506 kg, 7.02 kmol) over 2.5 hours, and continued the stirring while keeping at this temperature for additional 2 hours in order to complete the reaction. To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8, comprising mainly polyoxyethylene alkyl ether). After stirring for additional 30 minutes, the resulting cream-like mixture was fed into a paddle dryer for distilling off toluene and water under reduced pressure, and pulverizing the powder. A modified zinc acrylate as a white fine powder was thus obtained (780 kg, 96.7% yield). Moisture content is<0.5 wt %, acryl content is 56.1 wt % and an analyzed ash content is 38 wt %. IR spectrum (KBr): λ 2917, 2848, 1644, 1575, 1522, 1447, 1433, 1373, 1365, 1274, 1067, 974 cm−1. After discharging the material, no cluster stuck on the blade in the dryer was observed, and no cake was detected in the powder.

[Compound]

Name

polyoxyethylene alkyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

96.7%

Identifiers

|

REACTION_CXSMILES

|

[O-2].[Zn+2:2].[C:3]([OH:22])(=[O:21])[CH2:4][CH2:5]CCCCCCCCCCCCCCC.[C:23]([OH:27])(=[O:26])[CH:24]=[CH2:25]>C1(C)C=CC=CC=1>[C:3]([O-:22])(=[O:21])[CH:4]=[CH2:5].[Zn+2:2].[C:23]([O-:27])(=[O:26])[CH:24]=[CH2:25] |f:0.1,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

310 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Two

|

Name

|

|

|

Quantity

|

56 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

506 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

[Compound]

|

Name

|

polyoxyethylene alkyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1472 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for additional 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

for distilling off toluene and water under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |